N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Description

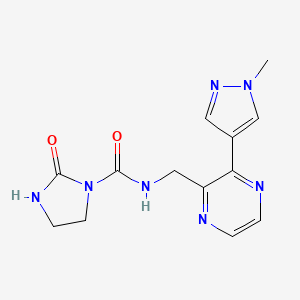

The compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide features a pyrazine core substituted at position 3 with a 1-methylpyrazole moiety, linked via a methylene bridge to a 2-oxoimidazolidine carboxamide group. The carboxamide group enhances hydrogen-bonding capacity, while the pyrazine-pyrazole system may contribute to π-π stacking interactions in target binding.

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O2/c1-19-8-9(6-18-19)11-10(14-2-3-15-11)7-17-13(22)20-5-4-16-12(20)21/h2-3,6,8H,4-5,7H2,1H3,(H,16,21)(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNMUHJMHRDBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)N3CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.28 g/mol. The compound features a unique combination of pyrazole and imidazolidine moieties that contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, modulating enzyme activities and receptor functions. The presence of the pyrazole ring enhances the compound's ability to bind to specific targets, potentially leading to significant pharmacological effects.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in disease pathways, such as kinases and phosphatases. This inhibition can disrupt critical signaling pathways, providing a basis for its use in therapeutic applications.

Anticancer Properties

One area of intense research is the compound's anticancer potential. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colon Cancer (HCT116) | 10 | Apoptosis induction |

| Breast Cancer (MCF7) | 15 | Cell cycle arrest |

| Lung Cancer (A549) | 12 | Inhibition of metastasis |

Antioxidant Activity

This compound has also shown promising antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is vital for preventing cellular damage associated with various diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry assessed the anticancer effects of this compound on human colon adenocarcinoma cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

- Antioxidant Assessment : Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated that it effectively inhibited DPPH radical formation, indicating strong antioxidant activity .

- Enzyme Interaction Studies : Research examining the interaction with specific kinases revealed that the compound inhibits kinase activity, which is crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Comparison

Target Compound

- Core structure : Pyrazine (6-membered, 2 nitrogen atoms) with 1-methylpyrazole substituent.

- Functional groups : Carboxamide, 2-oxoimidazolidine.

Compound 11 ()

- Core structure : Imidazo[1,5-a]pyridine (fused 5- and 6-membered rings).

- Functional groups : Hydroxymethylpyridine, carboxamide.

- Key difference : The fused imidazopyridine system in Compound 11 provides rigidity and planar geometry, contrasting with the pyrazine-pyrazole flexibility in the target compound .

Z2194302854 ()

- Core structure : Pyrimidine (6-membered, 2 nitrogen atoms) with 1-methylpyrazole substituent.

- Functional groups : Propanamide, 1,2,4-oxadiazole.

- Key difference : Pyrimidine’s nitrogen positions (1,3 vs. pyrazine’s 1,4) alter electronic properties. The oxadiazole in Z2194302854 enhances metabolic stability compared to the target’s imidazolidine .

Aminopyrazines ()

- Example : 5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine.

- Core structure : Pyrazine with bromo and trifluoromethylpyridine substituents.

- Key difference : The absence of a carboxamide and presence of a primary amine and trifluoromethyl group increase hydrophobicity and alter target specificity .

Substituent and Pharmacophore Analysis

*Estimated using ChemDraw and structural analogs.

Pharmacological and Physicochemical Insights

- Z2194302854 () : The oxadiazole ring in Z2194302854 confers higher metabolic stability, a trait absent in the target’s imidazolidine, which may be prone to hydrolysis .

- Aminopyrazines (): Bromo and trifluoromethyl groups in aminopyrazines enhance lipophilicity and electron-withdrawing effects, favoring targets like malaria parasites over the target’s presumed human kinase focus .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide?

Key parameters include:

- Reaction conditions : Temperature control (e.g., reflux or room temperature) and solvent choice (e.g., DMF, DMSO) to stabilize intermediates and improve reactivity .

- Catalysts : Use of base catalysts like KCO to facilitate nucleophilic substitutions or condensations .

- Purification : Chromatography or recrystallization to isolate the compound with >98% purity, as validated by HPLC and LCMS .

- Stepwise monitoring : Employ TLC and spectroscopic methods (NMR, IR) to track reaction progress and intermediate stability .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., 400 MHz in DMSO-d) to confirm regiochemistry and functional groups .

- Mass Spectrometry (MS) : ESI-MS for molecular weight verification (e.g., m/z 392.2) .

- HPLC/LCMS : Validate purity (>98%) and monitor degradation under varying pH/temperature .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) stretches .

Q. How can researchers mitigate low yields in multi-step synthetic routes?

- Design of Experiments (DoE) : Use statistical methods to screen variables (e.g., solvent, temperature) and identify optimal conditions .

- Intermediate purification : Isolate and characterize intermediates (e.g., via column chromatography) to prevent side reactions .

- Reagent stoichiometry : Optimize molar ratios (e.g., 1.1 mmol RCHCl per 1 mmol substrate) to drive reactions to completion .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives?

- Quantum chemical calculations : Predict transition states and thermodynamic feasibility of reactions (e.g., cyclization or functionalization steps) .

- Machine learning : Train models on existing reaction databases to prioritize synthetic routes with high predicted yields .

- Feedback loops : Integrate experimental data (e.g., failed reactions) to refine computational predictions iteratively .

Q. How should researchers address discrepancies in biological activity data across studies?

- Assay standardization : Validate bioactivity using consistent cell lines (e.g., HEK293 or HepG2) and protocols to minimize variability .

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out degradation artifacts .

- Structural analogs : Compare activity trends with structurally related compounds (e.g., pyrazole-containing derivatives) to identify SAR patterns .

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?

- Preparative HPLC : Employ gradient elution (e.g., acetonitrile/water) for high-resolution separation of polar byproducts .

- Membrane technologies : Use nanofiltration to remove low-MW impurities while retaining the target compound .

- Crystallization screening : Test solvent/anti-solvent pairs (e.g., ethanol/water) to optimize crystal habit and purity .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Proteomics : Perform pull-down assays with biotinylated analogs to identify protein binding partners .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using X-ray crystallography data .

- Kinetic studies : Measure IC values under varying ATP concentrations to assess competitive inhibition .

Methodological Notes

- Data contradiction analysis : Cross-validate conflicting results (e.g., bioactivity) by repeating experiments with independent batches and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates and improved reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.